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Compound of Interest

Compound Name: H-Met-Val-OH

Cat. No.: B083559 Get Quote

This guide provides a comprehensive overview of the dipeptide Methionyl-Valine (Met-Val),

intended for researchers, scientists, and professionals in drug development. It covers the

historical context of its synthesis, its physicochemical properties, detailed experimental

protocols for its preparation and analysis, and a discussion of its potential biological

significance based on its constituent amino acids.

History and Discovery
The discovery of Methionyl-Valine is not marked by a singular event but is rather a result of the

systematic advancements in peptide chemistry throughout the 20th century. The foundational

work of Emil Fischer, who first synthesized the dipeptide glycylglycine in 1901 and coined the

term "peptide" in 1902, paved the way for the synthesis of countless peptide combinations.[1]

[2] The development of both solution-phase and, later, solid-phase peptide synthesis (SPPS)

by R. Bruce Merrifield in the 1960s transformed peptide synthesis into a routine and

automatable process, making specific dipeptides like Methionyl-Valine readily accessible for

study.[3]

While a specific "discovery" paper for Methionyl-Valine is not prominent in the scientific

literature, its synthesis and properties have been documented as part of broader research in

peptide chemistry. For instance, a preparation of L-methionyl-L-valine has been described,

noting its melting point and water solubility, indicating its availability as a chemical entity for

research.
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Physicochemical Properties
The physicochemical properties of L-Methionyl-L-Valine are crucial for its handling, analysis,

and potential biological activity. The following table summarizes key quantitative data for this

dipeptide.

Property Value Source

Molecular Formula C10H20N2O3S PubChem

Molecular Weight 248.34 g/mol PubChem

Exact Mass 248.11946368 Da PubChem

Melting Point 227-229 °C (decomposes) PrepChem.com

Water Solubility Water soluble PrepChem.com

Topological Polar Surface Area 118 Å² PubChem

XLogP3 -2.5 PubChem

Hydrogen Bond Donor Count 3 PubChem

Hydrogen Bond Acceptor

Count
5 PubChem

Rotatable Bond Count 7 PubChem

Synthesis of L-Methionyl-L-Valine
The synthesis of L-Methionyl-L-Valine can be achieved through both solution-phase and solid-

phase methods. Below are detailed protocols for each approach.

Solution-Phase Synthesis
This method involves the coupling of protected amino acids in a solvent, followed by

deprotection and purification.

Experimental Protocol:

Protection of Amino Acids:
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Protect the amino group of L-Methionine with a Boc (tert-butyloxycarbonyl) group by

reacting it with di-tert-butyl dicarbonate in the presence of a base (e.g., sodium

bicarbonate) in a suitable solvent like aqueous dioxane.

Protect the carboxyl group of L-Valine as a methyl ester by reacting it with methanol in the

presence of an acid catalyst (e.g., thionyl chloride or gaseous HCl).

Peptide Coupling:

Dissolve Boc-L-Methionine (1 equivalent) and L-Valine methyl ester hydrochloride (1

equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide

(DMF).

Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an

additive such as 1-hydroxybenzotriazole (HOBt) (1 equivalent) to the reaction mixture at

0°C.

Add a base, such as N,N-diisopropylethylamine (DIPEA) (1 equivalent), to neutralize the

hydrochloride salt of the amino ester.

Stir the reaction mixture at 0°C for 1-2 hours and then at room temperature overnight.

Work-up and Purification of Protected Dipeptide:

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent

under reduced pressure to obtain the crude Boc-Met-Val-OMe.

Purify the protected dipeptide by flash column chromatography on silica gel.

Deprotection:

To remove the Boc group, treat the purified Boc-Met-Val-OMe with a solution of

trifluoroacetic acid (TFA) in DCM (e.g., 25-50% v/v) at room temperature for 1-2 hours.
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To remove the methyl ester, saponify the dipeptide using a base such as sodium

hydroxide in a mixture of water and a miscible organic solvent (e.g., methanol or THF).

Final Purification:

Purify the final L-Methionyl-L-Valine dipeptide by reversed-phase high-performance liquid

chromatography (RP-HPLC).

Solid-Phase Peptide Synthesis (SPPS)
SPPS offers a more streamlined approach where the peptide is assembled on a solid support.

Experimental Protocol:

Resin Preparation:

Swell a suitable resin (e.g., Wang resin for a C-terminal carboxylic acid) in DMF for 1-2

hours.

Loading of the First Amino Acid (Valine):

Activate the carboxyl group of Fmoc-L-Valine-OH using a coupling agent (e.g., DCC/HOBt

or HBTU/DIPEA) in DMF.

Add the activated amino acid to the swollen resin and shake at room temperature for 2-4

hours to attach the valine to the resin.

Wash the resin thoroughly with DMF and DCM to remove excess reagents.

Fmoc Deprotection:

Treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes to remove the

Fmoc protecting group from the valine residue.

Wash the resin extensively with DMF.

Coupling of the Second Amino Acid (Methionine):

Activate the carboxyl group of Fmoc-L-Methionine-OH as described in step 2.
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Add the activated methionine to the resin-bound valine and shake for 1-2 hours.

Wash the resin with DMF and DCM.

Final Fmoc Deprotection:

Remove the Fmoc group from the N-terminal methionine as described in step 3.

Cleavage and Deprotection:

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5%

triisopropylsilane) for 2-3 hours at room temperature to cleave the dipeptide from the resin

and remove any side-chain protecting groups.

Filter the resin and collect the filtrate.

Purification:

Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

Collect the precipitate by centrifugation and wash it with cold ether.

Purify the L-Methionyl-L-Valine dipeptide by RP-HPLC.

Start Protect Amino
and Carboxyl Groups

Activate Carboxyl
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Peptide Bond
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Characterization
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Click to download full resolution via product page

General workflow for dipeptide synthesis.

Purification and Characterization
Purification by HPLC
Protocol for RP-HPLC Purification:
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Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent,

often the mobile phase A.

Column: Use a C18 reversed-phase column.

Mobile Phase:

Mobile Phase A: 0.1% TFA in water.

Mobile Phase B: 0.1% TFA in acetonitrile.

Gradient: Run a linear gradient from low to high concentration of mobile phase B over a

suitable time (e.g., 5% to 95% B over 30-60 minutes).

Detection: Monitor the elution at 214 nm and 280 nm.

Fraction Collection: Collect the fractions corresponding to the major peak.

Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC

and pool the pure fractions. Lyophilize the pooled fractions to obtain the purified peptide as a

white powder.

Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the dipeptide by

analyzing the chemical shifts and coupling constants of the protons and carbons in the

molecule. The spectra would show characteristic signals for the amino acid residues and the

peptide bond.

Mass Spectrometry (MS):

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass

spectrometry is used to determine the molecular weight of the dipeptide, confirming its

identity. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide by

analyzing its fragmentation pattern.
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Biological Activity and Signaling Pathways
While specific biological activities and signaling pathways for the dipeptide Methionyl-Valine are

not extensively documented, the roles of its constituent amino acids, L-methionine and L-

valine, are well-established and provide a basis for hypothesizing the potential functions of the

dipeptide.

L-Methionine is an essential amino acid that plays a crucial role in protein synthesis and is a

precursor for several important molecules, including S-adenosylmethionine (SAM), the primary

methyl group donor in the body. Methionine metabolism is also linked to the regulation of

cellular growth and proliferation.

L-Valine is a branched-chain amino acid (BCAA) that is also essential for protein synthesis and

is involved in energy metabolism. BCAAs are known to play a role in muscle protein synthesis

and can serve as a source of energy during exercise.

A study has shown that both methionine and valine can activate the mammalian target of

rapamycin complex 1 (mTORC1) pathway in bovine mammary epithelial cells through the

heterodimeric amino acid taste receptor (TAS1R1/TAS1R3).[4] This suggests that the dipeptide

Met-Val could potentially act as a signaling molecule to activate this pathway, which is a central

regulator of cell growth, proliferation, and metabolism.

Hypothetical Signaling Pathway of Methionyl-Valine
Based on the known roles of its constituent amino acids, it is plausible that Methionyl-Valine,

upon entering a cell, could be hydrolyzed into methionine and valine, which then participate in

cellular signaling. A potential pathway is the activation of mTORC1.
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Hypothetical signaling pathway for Met-Val.

Conclusion
Methionyl-Valine is a simple dipeptide with well-defined physicochemical properties. While its

specific discovery and history are not well-documented, its synthesis is achievable through

standard peptide chemistry techniques. The biological role of the dipeptide itself remains an

area for further investigation, though the known functions of its constituent amino acids suggest

potential involvement in metabolic regulation and cell signaling pathways such as mTORC1.
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This guide provides a foundational resource for researchers interested in the synthesis,

characterization, and potential biological exploration of Methionyl-Valine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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